Cas no 914225-58-4 (4-Bromo-3-chloro-5-(trifluoromethyl)aniline)

4-Bromo-3-chloro-5-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-chloro-5-(trifluoromethyl)aniline
- 4-bromo-3-chloro-5-(trifluoromethyl)Benzenamine
- 4-Bromo-3-chloro-5-(trifluoromethyl)benzenamine (ACI)
- EN300-7408826
- DTXSID70652292
- DB-079022
- Z1269108906
- SCHEMBL15556074
- 914225-58-4
- AKOS015964865
- CS-0035634
- AS-33013
- MFCD09033154
-
- MDL: MFCD09033154
- インチ: 1S/C7H4BrClF3N/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2H,13H2
- InChIKey: WBGPOJPMDVJESG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(Br)=C(Cl)C=C(N)C=1)(F)F
計算された属性
- せいみつぶんしりょう: 272.91677g/mol
- どういたいしつりょう: 272.91677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26Ų
4-Bromo-3-chloro-5-(trifluoromethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB291236-250 mg |
4-Bromo-3-chloro-5-(trifluoromethyl)aniline; . |
914225-58-4 | 250mg |
€81.90 | 2023-04-26 | ||
Ambeed | A499777-5g |
4-Bromo-3-chloro-5-(trifluoromethyl)aniline |
914225-58-4 | 98+% | 5g |
$100.0 | 2024-04-16 | |
1PlusChem | 1P00GS6O-250mg |
4-Bromo-3-chloro-5-(trifluoromethyl)aniline |
914225-58-4 | 98+% | 250mg |
$7.00 | 2025-02-27 | |
1PlusChem | 1P00GS6O-1g |
4-Bromo-3-chloro-5-(trifluoromethyl)aniline |
914225-58-4 | 98+% | 1g |
$19.00 | 2025-02-27 | |
abcr | AB291236-5g |
4-Bromo-3-chloro-5-(trifluoromethyl)aniline; . |
914225-58-4 | 5g |
€213.00 | 2025-02-15 | ||
Aaron | AR00GSF0-5g |
4-BROMO-3-CHLORO-5-(TRIFLUOROMETHYL)ANILINE |
914225-58-4 | 96% | 5g |
$59.00 | 2025-01-24 | |
1PlusChem | 1P00GS6O-5g |
4-Bromo-3-chloro-5-(trifluoromethyl)aniline |
914225-58-4 | 98+% | 5g |
$72.00 | 2025-02-27 | |
eNovation Chemicals LLC | D767699-250mg |
4-BROMO-3-CHLORO-5-(TRIFLUOROMETHYL)ANILINE |
914225-58-4 | 95% | 250mg |
$55 | 2025-02-19 | |
abcr | AB291236-1 g |
4-Bromo-3-chloro-5-(trifluoromethyl)aniline; . |
914225-58-4 | 1g |
€107.20 | 2023-04-26 | ||
eNovation Chemicals LLC | D767699-5g |
4-BROMO-3-CHLORO-5-(TRIFLUOROMETHYL)ANILINE |
914225-58-4 | 95% | 5g |
$110 | 2024-06-06 |
4-Bromo-3-chloro-5-(trifluoromethyl)aniline 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
4-Bromo-3-chloro-5-(trifluoromethyl)anilineに関する追加情報
Professional Introduction to 4-Bromo-3-chloro-5-(trifluoromethyl)aniline (CAS No. 914225-58-4)
4-Bromo-3-chloro-5-(trifluoromethyl)aniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 914225-58-4, is a halogenated aniline derivative featuring a trifluoromethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules. The strategic placement of bromine and chlorine substituents on the aromatic ring enhances its reactivity, enabling diverse chemical modifications that are crucial for developing novel therapeutic agents.
The structural characteristics of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline make it particularly valuable in medicinal chemistry. The presence of the trifluoromethyl group not only influences the electronic properties of the molecule but also contributes to its metabolic stability and lipophilicity, which are critical factors in drug design. Furthermore, the halogen atoms serve as handles for further functionalization, allowing chemists to explore a wide range of pharmacophores.
In recent years, there has been a growing interest in halogenated anilines due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Studies have demonstrated that these compounds can exhibit potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of substituents in 4-Bromo-3-chloro-5-(trifluoromethyl)aniline positions it as a promising candidate for further investigation in drug discovery.
One of the most compelling aspects of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions allow for the formation of carbon-carbon bonds and are widely employed in the construction of complex molecular architectures. For instance, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings can be utilized to introduce various functional groups onto the aromatic core, thereby generating novel derivatives with tailored biological properties.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their enhanced pharmacokinetic profiles. The trifluoromethyl group in 4-Bromo-3-chloro-5-(trifluoromethyl)aniline is known to improve binding affinity and metabolic stability, making it a preferred moiety in many drug candidates. Recent research has highlighted its application in developing kinase inhibitors, which are essential for treating cancers and inflammatory diseases. The ability to modify this compound further allows for fine-tuning its pharmacological effects, ensuring optimal therapeutic outcomes.
Agrochemical applications of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline are also emerging as a significant area of interest. Its structural features make it a suitable precursor for synthesizing herbicides and pesticides that exhibit high efficacy while minimizing environmental impact. By leveraging its reactivity, researchers can develop compounds that target specific enzymatic pathways in pests, thereby reducing the need for broad-spectrum agrochemicals.
The synthesis of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include halogenation reactions followed by selective functional group transformations. Advances in catalytic methods have enabled more efficient and sustainable production methods, aligning with global efforts to green chemistry principles.
In conclusion, 4-Bromo-3-chloro-5-(trifluoromethyl)aniline (CAS No. 914225-58-4) represents a fascinating compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable building block for developing innovative bioactive molecules. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to play an increasingly important role in addressing global health and agricultural challenges.
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